Cas no 1797800-80-6 (N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide)

N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-cyano-1-methoxypropan-2-yl)-2-ethylbenzamide
- 1797800-80-6
- N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide
- EN300-26683482
- Z1524818498
- AKOS033398328
-
- インチ: 1S/C14H18N2O2/c1-4-11-7-5-6-8-12(11)13(17)16-14(2,9-15)10-18-3/h5-8H,4,10H2,1-3H3,(H,16,17)
- InChIKey: LJPXAMKNEYTXKT-UHFFFAOYSA-N
- ほほえんだ: O(C)CC(C#N)(C)NC(C1C=CC=CC=1CC)=O
計算された属性
- せいみつぶんしりょう: 246.136827821g/mol
- どういたいしつりょう: 246.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 62.1Ų
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683482-0.05g |
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide |
1797800-80-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide 関連文献
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamideに関する追加情報
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide (CAS No. 1797800-80-6): A Comprehensive Overview
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide (CAS No. 1797800-80-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide.
Chemical Structure and Properties
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide is a complex organic molecule with a molecular formula of C14H17NO3. The compound features a benzamide core with a substituted ethyl group and a cyano-functionalized side chain. The presence of the cyano group and the methoxy substituent imparts unique chemical properties to the molecule, making it an interesting candidate for further investigation. The compound is typically synthesized through multi-step organic reactions, including nucleophilic substitution and amide formation.
The physical properties of N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide include its solubility in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various experimental settings, including in vitro and in vivo studies. Additionally, the compound exhibits moderate stability under standard laboratory conditions, which facilitates its handling and storage.
Synthesis Methods
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide involves several well-defined steps. One common approach begins with the preparation of the cyano-functionalized side chain through a series of reactions, including cyanation and methylation. The resulting intermediate is then coupled with 2-ethylbenzoic acid using standard amide coupling techniques such as the use of carbodiimides or coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, which reduce waste generation and improve overall sustainability.
Biological Activities and Therapeutic Potential
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide has been extensively studied for its biological activities and potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. In vitro studies have shown that the compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This activity suggests that it may have potential as an anti-inflammatory agent for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, preliminary in vivo studies have demonstrated that N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide exhibits neuroprotective effects in animal models of neurodegenerative diseases. Specifically, it has been shown to reduce oxidative stress and prevent neuronal cell death in models of Parkinson's disease and Alzheimer's disease. These findings highlight the compound's potential as a neuroprotective agent and warrant further investigation.
In addition to its anti-inflammatory and neuroprotective properties, N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide has also shown promise as an antitumor agent. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.
Recent Research Advancements
The ongoing research on N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide continues to uncover new insights into its biological activities and potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry reported that the compound can effectively inhibit the growth of multidrug-resistant bacteria by disrupting their cell wall integrity. This finding opens up new possibilities for developing novel antibiotics to combat drug-resistant infections.
Another notable advancement is the development of prodrug strategies to enhance the bioavailability and pharmacokinetic properties of N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide. Prodrugs are inactive derivatives that are converted into active compounds within the body through metabolic processes. By designing prodrugs with improved solubility and stability, researchers aim to enhance the therapeutic efficacy of the compound while reducing potential side effects.
Conclusion
In conclusion, N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide (CAS No. 1797800-80-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physical properties make it an attractive candidate for further research and development. Ongoing studies continue to explore its anti-inflammatory, neuroprotective, antitumor, and antibacterial properties, paving the way for potential clinical applications in various medical fields.
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